AG-636

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

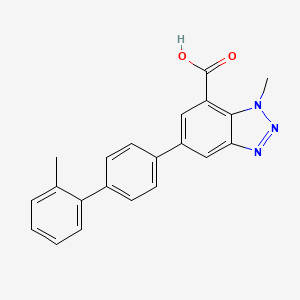

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-6-[4-(2-methylphenyl)phenyl]benzotriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c1-13-5-3-4-6-17(13)15-9-7-14(8-10-15)16-11-18(21(25)26)20-19(12-16)22-23-24(20)2/h3-12H,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBZRCGZLMBSNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)C3=CC(=C4C(=C3)N=NN4C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AG-636: A Deep Dive into its Mechanism of Action in Lymphoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AG-636 is a potent and selective, orally bioavailable, reversible inhibitor of dihydroorotate dehydrogenase (DHODH), a critical mitochondrial enzyme in the de novo pyrimidine synthesis pathway. Preclinical evidence has demonstrated that this compound exhibits robust anti-tumor activity in lymphoma models by exploiting the heightened dependency of hematologic malignancies on this metabolic pathway. By inhibiting DHODH, this compound effectively depletes the intracellular pool of pyrimidines, which are essential building blocks for DNA and RNA. This pyrimidine starvation leads to the suppression of DNA synthesis, cell cycle arrest, and ultimately, the induction of apoptosis in lymphoma cells. This guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize this compound in the context of lymphoma.

Core Mechanism of Action: DHODH Inhibition

This compound's primary mechanism of action is the targeted inhibition of dihydroorotate dehydrogenase (DHODH).[1] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is responsible for the synthesis of essential nucleotide building blocks.[2] This enzyme, located on the inner mitochondrial membrane, catalyzes the oxidation of dihydroorotate (DHO) to orotate, a key step in the production of uridine monophosphate (UMP).[2][3] UMP is a precursor for all other pyrimidine nucleotides (UTP, CTP, TTP) required for DNA and RNA synthesis.[1][3]

By binding to and inhibiting DHODH, this compound blocks this critical step, leading to a rapid depletion of the pyrimidine pool within cancer cells.[1] This selective pressure has a profound impact on rapidly proliferating cells, such as lymphoma cells, which have a high demand for nucleotides to sustain growth and division.[4] A notable characteristic of many hematologic malignancies is their particular vulnerability to the disruption of de novo pyrimidine synthesis, as they are less efficient at utilizing alternative pyrimidine salvage pathways compared to solid tumor cells.[4][5]

The direct consequences of DHODH inhibition by this compound in susceptible tumor cells include:

-

Inhibition of DNA and RNA Synthesis: Depletion of pyrimidine precursors halts the replication and transcription processes necessary for cell survival and proliferation.[1]

-

Cell Cycle Arrest: Cells are unable to progress through the cell cycle, particularly the S phase, due to the lack of necessary building blocks for DNA replication.

-

Induction of Apoptosis: Sustained pyrimidine starvation triggers programmed cell death.[1]

-

Generation of Reactive Oxygen Species (ROS): The disruption of mitochondrial electron transport, to which DHODH is linked, can lead to increased ROS production, contributing to cellular stress and apoptosis.[1]

Signaling and Metabolic Pathways

The inhibition of DHODH by this compound initiates a cascade of downstream cellular events, primarily centered around metabolic stress and the DNA damage response.

Caption: this compound inhibits DHODH, blocking pyrimidine synthesis and leading to apoptosis.

Quantitative Preclinical Data

This compound has demonstrated potent and selective activity against hematologic cancer cell lines, particularly lymphoma, in preclinical studies.

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µmol/L) |

| OCI-LY19 | Diffuse Large B-Cell Lymphoma (DLBCL) | < 0.01 |

| Z-138 | Mantle Cell Lymphoma | < 0.01 |

| KARPAS-299 | Anaplastic Large Cell Lymphoma | < 0.01 |

| MOLM-13 | Acute Myeloid Leukemia (AML) | < 0.01 |

| A549 | Lung Carcinoma | > 10 |

| HCT116 | Colorectal Carcinoma | > 10 |

| (Data extracted from preclinical studies published in Molecular Cancer Therapeutics) |

Table 2: In Vivo Efficacy of this compound in Lymphoma Xenograft Models

| Model | Cancer Type | Dose (mg/kg, b.i.d.) | Treatment Duration | Result |

| OCI-LY19 | DLBCL | 100 | 14 days | 102% Tumor Growth Inhibition (TGI) |

| Z-138 | Mantle Cell Lymphoma | 100 | 21 days | Complete Tumor Regression |

| (Data sourced from preclinical xenograft studies)[4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Cell Viability Assay

This protocol was used to determine the half-maximal growth inhibition (GI50) of this compound against a panel of cancer cell lines.

-

Cell Culture: Lymphoma and other cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Plate Preparation: Cells were seeded into 96-well plates at a density of 1,000 to 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound was serially diluted in DMSO and then further diluted in culture medium. The final DMSO concentration was maintained at <0.1%. Cells were treated with a range of this compound concentrations for 96 hours.

-

Viability Measurement: After the incubation period, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay quantifies ATP, an indicator of metabolically active cells.

-

Data Analysis: Luminescence was read on a plate reader. The data was normalized to vehicle-treated (DMSO) controls, and GI50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.

Murine Xenograft Model for In Vivo Efficacy

This protocol details the establishment and use of subcutaneous lymphoma xenograft models to evaluate the anti-tumor activity of this compound.

-

Animal Models: Female severe combined immunodeficient (SCID) or athymic nude mice (6-8 weeks old) were used. All animal procedures were conducted in accordance with institutional animal care and use committee guidelines.

-

Tumor Implantation: 5 x 10^6 OCI-LY19 or Z-138 lymphoma cells, resuspended in a 1:1 mixture of PBS and Matrigel, were injected subcutaneously into the right flank of each mouse.

-

Tumor Growth Monitoring: Tumors were allowed to grow to an average volume of approximately 150-200 mm³. Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.

-

Drug Administration: Once tumors reached the target size, mice were randomized into vehicle and treatment groups. This compound was formulated in a solution of 0.5% methylcellulose and administered via oral gavage twice daily (b.i.d.) at doses of 10, 30, or 100 mg/kg. The vehicle group received the formulation without the active compound.

-

Efficacy Endpoints: Treatment continued for a specified duration (e.g., 14-21 days). The primary endpoint was tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups. Animal body weight was also monitored as a measure of toxicity.

Experimental Workflow Visualization

The following diagrams illustrate the workflows for the key preclinical experiments.

Caption: Workflow for the in vitro cell viability and GI50 determination assay.

Caption: Workflow for the in vivo lymphoma xenograft efficacy study.

Conclusion and Future Directions

This compound represents a targeted metabolic approach to treating lymphoma, with a clear mechanism of action centered on the inhibition of DHODH. Preclinical data strongly support its potent and selective activity against hematologic malignancies. The pronounced reliance of lymphoma cells on de novo pyrimidine synthesis provides a clear therapeutic window. While a Phase 1 clinical trial (NCT03834584) was initiated for advanced lymphoma, it was subsequently terminated for reasons not specified in the available data.[6] Future research could explore this compound in combination with other agents, such as those targeting DNA damage response pathways, to potentially enhance its anti-tumor efficacy.[5] Further investigation into biomarkers of response could also help identify patient populations most likely to benefit from this therapeutic strategy.

References

- 1. This compound | Dehydrogenase | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 2. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploiting genetic and environmental vulnerabilities to target DHODH in CNS tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Selective Vulnerability to Pyrimidine Starvation in Hematologic Malignancies Revealed by this compound, a Novel Clinical-Stage Inhibitor of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advancements in antibody-drug conjugates as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the aG-636 DHODH Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

aG-636 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By targeting DHODH, this compound effectively disrupts the supply of essential building blocks for DNA and RNA synthesis, leading to the inhibition of cell proliferation and the induction of apoptosis. This mechanism has shown significant promise in preclinical models of hematologic malignancies, particularly acute myeloid leukemia (AML) and lymphoma, which exhibit a heightened dependence on this pathway. This technical guide provides a comprehensive overview of the this compound mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction to DHODH and Pyrimidine Synthesis

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines. This pathway is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides (cytidine, thymidine, and uridine triphosphates) that are vital for DNA and RNA synthesis, protein and lipid glycosylation, and cellular metabolism. Rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines and are therefore particularly vulnerable to the inhibition of this pathway.

This compound: A Potent and Selective DHODH Inhibitor

This compound is a novel, orally available small molecule that potently and selectively inhibits human DHODH.[1][2][3] Its inhibitory action blocks the conversion of dihydroorotate to orotate, leading to a depletion of the pyrimidine nucleotide pool.

Quantitative Data on this compound Activity

The potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50) against human DHODH.

| Parameter | Value | Reference |

| IC50 (human DHODH) | 17 nM | [1][2][3] |

Further quantitative data, such as the inhibition constant (Ki) and half-maximal effective concentrations (EC50) in various cancer cell lines, are crucial for a complete understanding of its pharmacological profile. While specific Ki values for this compound are not yet publicly available, the low nanomolar IC50 suggests a high binding affinity to the enzyme. Similarly, comprehensive EC50 data across a wide panel of hematologic cancer cell lines would provide a clearer picture of its cellular potency and therapeutic window.

The this compound DHODH Inhibition Pathway

The primary mechanism of action of this compound is the direct inhibition of DHODH, which sets off a cascade of downstream cellular events.

Signaling Pathway Diagram

Caption: this compound inhibits DHODH, blocking pyrimidine synthesis and inducing anti-cancer effects.

Molecular Consequences of DHODH Inhibition

Inhibition of DHODH by this compound leads to several key molecular changes:

-

Accumulation of Upstream Metabolites: The concentration of dihydroorotate and its precursor, ureidosuccinic acid, increases within the cell.[3]

-

Depletion of Downstream Metabolites: The cellular pools of orotate, UMP, and subsequent pyrimidine nucleotides are significantly reduced.

-

Induction of Apoptosis: Depletion of pyrimidines triggers the intrinsic apoptotic pathway. While the precise molecular cascade initiated by this compound is still under investigation, it is known to involve the B-cell lymphoma 2 (Bcl-2) family of proteins and the activation of caspases, the executioners of apoptosis.[4][5][6][7][8][9]

-

Induction of Differentiation: In AML models, this compound has been shown to promote the differentiation of leukemic blasts into more mature myeloid cells.

Preclinical Efficacy of this compound

This compound has demonstrated robust anti-tumor activity in various preclinical models of hematologic malignancies.

In Vivo Efficacy in Lymphoma and AML Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| OCI-Ly19 | Diffuse Large B-cell Lymphoma (DLBCL) | 100 mg/kg, orally, twice daily | Complete tumor stasis | [3] |

| Z-138 | Ibrutinib-resistant Mantle Cell Lymphoma | 100 mg/kg, orally, twice daily | Complete tumor regression | [3] |

Experimental Protocols

DHODH Inhibition Assay (Colorimetric)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic substrate.

Materials:

-

Recombinant human DHODH

-

Dihydroorotate (DHO) - substrate

-

Coenzyme Q10 (CoQ10) - electron acceptor

-

2,6-dichloroindophenol (DCIP) - colorimetric indicator

-

Assay buffer (e.g., Tris-HCl with detergents and salts)

-

This compound or other test compounds

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a reaction mixture containing assay buffer, CoQ10, and DCIP.

-

Add this compound or control vehicle to the wells of the microplate.

-

Add recombinant DHODH to each well and pre-incubate to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate, DHO.

-

Immediately measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.

-

Calculate the rate of reaction and determine the IC50 of this compound by plotting the percent inhibition against the log of the inhibitor concentration.

Cell Proliferation Assay with Uridine Rescue

This assay assesses the effect of this compound on the proliferation of cancer cell lines and confirms the on-target effect through uridine rescue.

Materials:

-

Hematologic cancer cell lines (e.g., AML or lymphoma cell lines)

-

Complete cell culture medium

-

This compound

-

Uridine

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed cancer cells in 96-well plates and allow them to adhere or stabilize overnight.

-

Treat the cells with a serial dilution of this compound in the presence or absence of a fixed concentration of uridine.

-

Incubate the cells for a period of 72-96 hours.

-

Add the cell proliferation reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence, which is proportional to the number of viable cells.

-

Calculate the EC50 of this compound in the absence and presence of uridine to demonstrate the rescue effect.

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

Clinical Development

A Phase 1 clinical trial (NCT03834584) was initiated to evaluate the safety and efficacy of this compound in patients with advanced lymphoma.[10][11] The trial was designed as a dose-escalation and expansion study to determine the maximum tolerated dose and recommended Phase 2 dose.[10][11] However, the trial was terminated for reasons not related to safety. Further clinical investigation is warranted to fully explore the therapeutic potential of this compound in hematologic malignancies.

Conclusion

This compound is a promising therapeutic agent that targets a key metabolic vulnerability in hematologic cancers. Its potent and selective inhibition of DHODH leads to pyrimidine starvation, resulting in the suppression of cell proliferation and the induction of apoptosis and differentiation. The robust preclinical data underscore the potential of this compound as a novel treatment for lymphoma and AML. Further research is needed to fully elucidate the downstream signaling pathways and to identify patient populations most likely to benefit from this targeted therapy. This guide provides a foundational understanding of the this compound DHODH inhibition pathway to aid researchers and drug developers in their ongoing efforts to translate this promising science into clinical benefit.

References

- 1. abmole.com [abmole.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Facebook [cancer.gov]

- 5. Inhibition of Caspases Inhibits the Release of Apoptotic Bodies: Bcl-2 Inhibits the Initiation of Formation of Apoptotic Bodies in Chemotherapeutic Agent-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Bcl-2 Blocks a Caspase-Dependent Pathway of Apoptosis Activated by Herpes Simplex Virus 1 Infection in HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. google.com [google.com]

- 10. researchgate.net [researchgate.net]

- 11. Clinical Trial: NCT03834584 - My Cancer Genome [mycancergenome.org]

AG-636: A Deep Dive into its Role in Pyrimidine Synthesis Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AG-636 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, making DHODH an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its characterization, and its effects on pyrimidine metabolism. Particular focus is given to its selective activity in hematologic malignancies.

Introduction

The de novo synthesis of pyrimidines is a fundamental metabolic pathway required for the production of nucleotides, the building blocks of DNA and RNA. In states of high proliferative demand, such as cancer, cells become heavily reliant on this pathway to sustain their growth and division. Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and only redox step in this pathway, the conversion of dihydroorotate to orotate.[1] Inhibition of DHODH leads to a depletion of the pyrimidine pool, ultimately causing cell cycle arrest and apoptosis.[2]

This compound is a novel, orally bioavailable small molecule inhibitor of DHODH.[2] It has demonstrated potent and selective antitumor activity in preclinical models of hematologic malignancies, which appear to be particularly vulnerable to pyrimidine starvation.[3][4] This document serves as a technical resource for professionals in the field of oncology drug development, providing detailed information on the biochemical and cellular characterization of this compound.

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of DHODH.[2] This inhibition blocks the de novo synthesis of pyrimidines, leading to a state of "pyrimidine starvation" within the cell. The consequences of this are manifold, including the cessation of DNA and RNA synthesis, induction of cell cycle arrest, and ultimately, apoptosis in susceptible cancer cells.[2] The on-target activity of this compound can be confirmed by rescue experiments, where the cytotoxic effects of the compound are reversed by the addition of exogenous uridine, which can replenish the pyrimidine pool through the salvage pathway.[1]

Signaling Pathway Diagram

Caption: Inhibition of DHODH by this compound in the de novo pyrimidine synthesis pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| DHODH IC50 | 17 nM | Recombinant human DHODH | [5][6] |

| GI50 (sensitive) | <1.5 µmol/L | Hematologic cancer cell lines | [3] |

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

| Animal Model | Treatment | Dosage | Outcome | Reference |

| OCILY19 DLBCL tumor xenograft | This compound | 10-100 mg/kg (oral, twice daily for 14 days) | Robust tumor growth inhibition | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

DHODH Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human DHODH.

Materials:

-

Recombinant human DHODH enzyme

-

Dihydroorotate (DHO)

-

Decylubiquinone (co-substrate)

-

2,6-dichloroindophenol (DCIP) (electron acceptor)

-

Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

-

This compound (serially diluted)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing DHODH enzyme, DHO, and decylubiquinone in the assay buffer.

-

Add serial dilutions of this compound to the wells of a 96-well plate.

-

Initiate the enzymatic reaction by adding DCIP to all wells.

-

Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation (Growth Inhibition) Assay

Objective: To determine the half-maximal growth-inhibitory concentration (GI50) of this compound in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., hematologic and solid tumor lines)

-

Cell culture medium and supplements

-

This compound (serially diluted)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72-96 hours).

-

At the end of the treatment period, add a cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence, which is proportional to the number of viable cells, using a luminometer.

-

Normalize the data to untreated control cells and plot the percentage of growth inhibition against the logarithm of the this compound concentration.

-

Calculate the GI50 value by fitting the data to a suitable dose-response curve.

Experimental Workflow Diagram

Caption: A typical workflow for determining the growth inhibitory effects of this compound.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID)

-

Human cancer cell line for implantation (e.g., OCILY19)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant human cancer cells into the flank of immunocompromised mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound or vehicle control orally at the specified dose and schedule.

-

Measure tumor volume using calipers at regular intervals throughout the study.

-

Monitor animal body weight and overall health.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Plot mean tumor volume over time for each group to assess treatment efficacy.

Conclusion

This compound is a potent and selective inhibitor of DHODH with demonstrated preclinical activity, particularly in hematologic malignancies. Its mechanism of action, centered on the disruption of de novo pyrimidine synthesis, provides a clear rationale for its development as an anticancer agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working on DHODH inhibitors and related metabolic targets in oncology. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with advanced cancers.

References

- 1. Facebook [cancer.gov]

- 2. easybiologyclass.com [easybiologyclass.com]

- 3. researchgate.net [researchgate.net]

- 4. Item - Schematic diagram of de novo and salvage pathways of purine and pyrimidine nucleotide biosynthesis. - Public Library of Science - Figshare [plos.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. bio.libretexts.org [bio.libretexts.org]

The Pharmacodynamics of AG-636: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-636 is a potent and selective, orally bioavailable, reversible inhibitor of dihydroorotate dehydrogenase (DHODH), a critical mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] By targeting this key metabolic vulnerability, this compound has demonstrated significant anti-tumor activity, particularly in hematologic malignancies, which exhibit a heightened dependence on this pathway for proliferation. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Mechanism of Action

This compound exerts its therapeutic effect by specifically binding to and inhibiting the enzymatic activity of DHODH.[1] DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate (DHO) to orotate. Inhibition of DHODH by this compound leads to the depletion of uridine monophosphate (UMP), a fundamental building block for DNA and RNA synthesis. This pyrimidine starvation results in the cessation of DNA replication, cell cycle arrest, and ultimately, apoptosis in rapidly proliferating cancer cells.[1] Furthermore, DHODH inhibition has been shown to induce the formation of reactive oxygen species (ROS), contributing to its cytotoxic effects.[1]

The primary signaling pathway affected by this compound is the de novo pyrimidine biosynthesis pathway. The following diagram illustrates the mechanism of action of this compound within this pathway.

Caption: Mechanism of action of this compound in the de novo pyrimidine biosynthesis pathway.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative pharmacodynamic parameters of this compound from preclinical studies.

Table 1: In Vitro DHODH Inhibition

| Parameter | Value | Reference |

| IC50 | 17 nM | [2] |

Table 2: In Vitro Anti-proliferative Activity in Hematologic Malignancy Cell Lines

| Cell Line | Lineage | GI50 (µM) |

| OCILY19 | Diffuse Large B-cell Lymphoma (DLBCL) | < 1.5 |

| Z138 | Mantle Cell Lymphoma (MCL) | < 1.5 |

| MOLM13 | Acute Myeloid Leukemia (AML) | Sensitive |

| A panel of 28 hematologic cancer cell lines showed high sensitivity to this compound (GI50 < 1.5 µM). |

Table 3: In Vivo Pharmacodynamic Effects in Xenograft Models

| Xenograft Model | Treatment Dose | Pharmacodynamic Effect |

| OCILY19 (DLBCL) | 100 mg/kg b.i.d. | Complete tumor stasis (102% tumor growth inhibition) |

| OCILY19 (DLBCL) | 10, 30, 100 mg/kg b.i.d. | Dose-dependent increase in plasma dihydroorotate (DHO) levels |

| Z138 (MCL) | 100 mg/kg b.i.d. | Complete tumor regression |

| MOLM13 (AML) | Twice daily administration | Significantly extended survival |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DHODH Enzyme Inhibition Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound against DHODH.

Caption: Workflow for the DHODH enzyme inhibition assay.

Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100), recombinant human DHODH enzyme, dihydroorotate (DHO) substrate solution, and serial dilutions of this compound in DMSO.

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the DHODH enzyme to the assay buffer containing varying concentrations of this compound or DMSO (vehicle control). Incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the DHO substrate to each well.

-

Kinetic Measurement: Immediately measure the increase in absorbance at a specific wavelength (e.g., 295 nm) over time, which corresponds to the formation of orotate.

-

Data Analysis: Determine the initial reaction velocities for each this compound concentration. Calculate the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (CTG Assay)

This protocol describes the method for assessing the anti-proliferative effects of this compound on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound or DMSO (vehicle control).

-

Incubation: Incubate the plates for a specified duration (e.g., 72 or 96 hours) under standard cell culture conditions.

-

CTG Reagent Addition: Add CellTiter-Glo® (CTG) reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle control wells to determine the percentage of cell growth inhibition. Plot the percentage of growth inhibition against the drug concentration to calculate the GI50 (concentration for 50% growth inhibition).

Apoptosis Assay (Annexin V/PI Staining)

This protocol details the procedure for quantifying apoptosis induced by this compound using flow cytometry.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

-

Cell Treatment: Culture cells in the presence of this compound at various concentrations or with DMSO as a vehicle control for a predetermined time.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in lymphoma xenograft models.

Protocol:

-

Tumor Implantation: Subcutaneously implant human lymphoma cells (e.g., OCILY19, Z138) into immunocompromised mice (e.g., NOD-SCID).

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at various dose levels (e.g., 10, 30, 100 mg/kg) twice daily (b.i.d.). The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

-

Pharmacodynamic Analysis: At specified time points, collect blood and tumor tissue samples for the analysis of this compound concentrations and dihydroorotate (DHO) levels as a biomarker of DHODH inhibition.

-

Efficacy Endpoints: The primary efficacy endpoint is typically tumor growth inhibition (TGI). Other endpoints may include tumor regression and overall survival.

Clinical Pharmacodynamics

A Phase 1 clinical trial (NCT03834584) was initiated to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in adult patients with advanced lymphoma.[3] The pharmacodynamic effects of this compound in this study were assessed by measuring plasma concentrations of dihydroorotate (DHO).[3] However, the trial was terminated by the sponsor, and detailed pharmacodynamic results have not been publicly released.

Conclusion

This compound is a potent and selective inhibitor of DHODH with a clear mechanism of action that leads to pyrimidine starvation and subsequent anti-tumor effects, particularly in hematologic malignancies. Preclinical data robustly support its in vitro and in vivo activity, demonstrating significant tumor growth inhibition and regression in lymphoma models. The pharmacodynamic biomarker, plasma DHO, has been utilized to confirm target engagement. While clinical development has been halted, the extensive preclinical characterization of this compound provides valuable insights into the therapeutic potential of targeting the de novo pyrimidine biosynthesis pathway in cancer.

References

AG-636: A Deep Dive into its Mechanism and Impact on Nucleotide Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AG-636 is a potent, reversible, and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis. By targeting DHODH, this compound effectively depletes the pyrimidine pool, leading to cell cycle arrest and apoptosis, particularly in hematologic malignancies which have shown a selective vulnerability to pyrimidine starvation. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its profound effects on nucleotide metabolism, and detailed experimental protocols for its study.

Introduction to this compound and Nucleotide Metabolism

Nucleotide metabolism is a fundamental cellular process that provides the building blocks for DNA and RNA synthesis.[1] It comprises two main pathways: the de novo synthesis pathway, which builds nucleotides from simple precursors, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides. The de novo pyrimidine synthesis pathway is a key metabolic route that produces uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.[2]

Dihydroorotate dehydrogenase (DHODH) is the fourth and rate-limiting enzyme in this pathway, catalyzing the oxidation of dihydroorotate (DHO) to orotate.[2] Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides and are often heavily reliant on the de novo synthesis pathway, making DHODH an attractive target for anticancer therapy.

This compound is an orally available small molecule inhibitor that specifically targets and binds to DHODH, preventing its enzymatic activity.[3] This inhibition leads to a depletion of the pyrimidine nucleotide pool, thereby hindering DNA and RNA synthesis and inducing cell death in susceptible cancer cells.[3]

Mechanism of Action of this compound

This compound acts as a potent and selective inhibitor of DHODH. Its mechanism of action is centered on the direct binding to the enzyme, which blocks its catalytic function. This leads to an accumulation of the substrate dihydroorotate (DHO) and a depletion of the product orotate, and subsequently, a reduction in the downstream pyrimidine nucleotide pools.

Signaling Pathway of this compound Action

References

Structural Blueprint of AG-636's Conquest over DHODH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, a metabolic route essential for the proliferation of rapidly dividing cells, including cancerous ones. The dependence of hematologic malignancies on this pathway has positioned DHODH as a promising therapeutic target. AG-636, a potent and selective inhibitor of DHODH, has demonstrated significant anti-tumor activity, particularly in preclinical models of lymphoma and acute myeloid leukemia.[1][2] This technical guide provides an in-depth exploration of the structural basis for this compound's potent inhibition of human DHODH, offering valuable insights for researchers and drug development professionals in the field of oncology and metabolic pathways.

This compound is an orally available, reversible inhibitor that specifically targets and binds to DHODH, preventing the conversion of dihydroorotate to orotate.[3][4] This action blocks the fourth enzymatic step in the de novo pyrimidine synthesis pathway, leading to the depletion of uridine monophosphate (UMP) and subsequent inhibition of DNA and RNA synthesis, ultimately inducing cell cycle arrest and apoptosis in susceptible tumor cells.[4] The high-resolution crystal structure of this compound in a quaternary complex with human DHODH, flavin mononucleotide (FMN), and orotate reveals the precise molecular interactions underpinning its inhibitory mechanism.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the binding of this compound to DHODH.

| Parameter | Value | Reference |

| IC50 (this compound vs. hDHODH) | 17 nM | [3] |

Table 1: Inhibitory Potency of this compound

| Parameter | Value | PDB ID | Reference |

| Resolution | 1.97 Å | 6V2D | [1] |

| Space Group | P2₁2₁2₁ | 6V2D | [1] |

| Unit Cell Dimensions | a=X, b=Y, c=Z | 6V2D | [1] |

| (α, β, γ) | (90, 90, 90)° | 6V2D | [1] |

Table 2: Crystallographic Data for this compound-DHODH Complex (Note: Specific unit cell dimensions were not available in the provided search results).

Structural Insights into the this compound-DHODH Interaction

The crystal structure of the human DHODH in complex with this compound, FMN, and orotate provides a detailed snapshot of the inhibitor's binding mode. This compound situates itself within the ubiquinone binding pocket, a hydrophobic tunnel adjacent to the FMN cofactor.[1] This binding pocket is formed by two N-terminal helices of the enzyme.[1]

The benzotriazole group of this compound is a key feature, stacking above histidine 55 (H55) and forming hydrogen bond interactions with tyrosine 355 (Y355).[1] A structural water molecule plays a crucial role in mediating interactions, forming a bridge between the inhibitor and the protein.[5] These unique polar interactions are believed to contribute to the enhanced potency of this compound when compared to other DHODH inhibitors like teriflunomide, which also occupies the same binding pocket.[1] The binding of this compound effectively blocks the access of the natural substrate, ubiquinone, to the active site, thereby halting the catalytic cycle of the enzyme.

Experimental Protocols

Human DHODH Expression and Purification for Crystallography

This protocol is a representative method for obtaining purified human DHODH suitable for crystallographic studies, based on established procedures.[6]

-

Gene Cloning and Expression Vector: The gene encoding the N-terminally truncated human DHODH (e.g., residues 29-395 to remove the mitochondrial targeting signal and transmembrane domain) is cloned into an expression vector such as pET28a-Sumo, which includes a cleavable N-terminal His-tag for purification.

-

Protein Expression: The expression plasmid is transformed into a suitable E. coli strain, such as BL21(DE3) Codon Plus. Cells are cultured in a rich medium (e.g., LB or TB) containing appropriate antibiotics (e.g., kanamycin and chloramphenicol) at 37°C until an OD600 of 0.6-0.8 is reached. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 100 μM. The culture is then incubated at a lower temperature, for instance, 18°C, for approximately 24 hours to enhance soluble protein expression.[6]

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 5 mM β-mercaptoethanol). The resuspended cells are lysed by sonication on ice.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with the lysis buffer. The column is washed with a wash buffer (lysis buffer with a higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged DHODH is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Tag Cleavage and Further Purification: The N-terminal His-SUMO tag is cleaved from the DHODH protein by incubation with a specific protease (e.g., ULP1 protease) during dialysis against a low-imidazole buffer.[6] The cleaved tag and the protease are subsequently removed by passing the protein solution through a second Ni-NTA column.

-

Size-Exclusion Chromatography: As a final purification step, the protein is subjected to size-exclusion chromatography (gel filtration) using a column (e.g., Superdex 200) equilibrated with a suitable buffer for storage and crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Fractions containing pure DHODH are pooled, concentrated, and flash-frozen in liquid nitrogen for storage at -80°C.

Crystallization of the this compound-DHODH Complex

This protocol outlines a general procedure for the co-crystallization of DHODH with an inhibitor.

-

Complex Formation: Purified DHODH is incubated with a molar excess of this compound (e.g., 5-fold molar excess) along with the co-factors orotate and FMN for a sufficient period (e.g., 2 hours) on ice to allow for complex formation. The final protein concentration for crystallization is typically in the range of 10-15 mg/mL.[7]

-

Crystallization Screening: The hanging-drop or sitting-drop vapor diffusion method is employed for crystallization.[7] Initial crystallization conditions are screened using commercially available screens (e.g., Hampton Research Crystal Screen 1 and 2). Drops are set up by mixing equal volumes of the protein-inhibitor complex solution and the reservoir solution.

-

Optimization of Crystallization Conditions: Conditions that yield initial crystals are further optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives to obtain diffraction-quality crystals.

-

Cryo-protection and Data Collection: Before X-ray diffraction analysis, crystals are typically cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) mixed with the mother liquor. The cryo-cooled crystals are then mounted on a goniometer and subjected to an X-ray beam at a synchrotron source for data collection.

DHODH Enzyme Activity Assay (IC50 Determination)

This colorimetric assay is a standard method to determine the inhibitory potency of compounds against DHODH.[8][9]

-

Assay Principle: The enzymatic activity of DHODH is monitored by the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP), which results in a decrease in absorbance at 600-650 nm.

-

Reagents and Buffers:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.[9]

-

Recombinant human DHODH (N-terminally truncated).

-

Dihydroorotate (DHO), the substrate.

-

Decylubiquinone, a coenzyme Q analog.

-

2,6-dichloroindophenol (DCIP).

-

This compound stock solution in DMSO.

-

-

Assay Procedure:

-

A reaction mixture is prepared in a 96-well plate containing the assay buffer, DCIP (e.g., 60 µM), and decylubiquinone (e.g., 50 µM).[9]

-

Varying concentrations of this compound (prepared by serial dilution of the stock solution) are added to the wells. A control well with DMSO only is included.

-

The reaction is initiated by the addition of DHO (e.g., 100 µM).[9]

-

The decrease in absorbance at 600 nm is measured over time (e.g., for 2 minutes) at a constant temperature (e.g., 30°C) using a microplate reader.[9]

-

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance vs. time plot. The percentage of inhibition for each this compound concentration is calculated relative to the control (DMSO). The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Visualizations

Caption: Experimental workflow for structural and functional characterization of this compound binding to DHODH.

Caption: Mechanism of action of this compound on the de novo pyrimidine synthesis pathway.

Conclusion

The structural and functional data presented in this guide illuminate the molecular basis for the potent and selective inhibition of human DHODH by this compound. The detailed understanding of the binding interactions within the ubiquinone pocket provides a solid foundation for the rational design of next-generation DHODH inhibitors with improved efficacy and safety profiles. The experimental protocols outlined herein offer a practical resource for researchers aiming to further investigate the role of DHODH in disease and to discover novel therapeutic agents targeting this critical metabolic enzyme. The compelling preclinical activity of this compound, rooted in its precise structural engagement with DHODH, underscores the therapeutic potential of targeting metabolic vulnerabilities in hematologic malignancies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. abmole.com [abmole.com]

- 4. Facebook [cancer.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crystallographic Structure of Human Dihydroorotate Dehydrogenase in Complex with the Natural Product Inhibitor Lapachol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assay in Summary_ki [bindingdb.org]

AG-636: A Deep Dive into its Impact on Mitochondrial Respiration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AG-636 is a novel, orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[1] This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells. By targeting DHODH, this compound disrupts pyrimidine production, leading to cell cycle arrest and apoptosis. Emerging evidence indicates that beyond its direct impact on nucleotide synthesis, this compound significantly affects mitochondrial respiration, a key cellular process for energy production. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on mitochondrial function, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: Linking Pyrimidine Synthesis to Mitochondrial Respiration

DHODH is uniquely positioned at the intersection of cellular metabolism and proliferation. Located on the inner mitochondrial membrane, it catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in de novo pyrimidine synthesis. This reaction is coupled to the mitochondrial electron transport chain (ETC), where ubiquinone is reduced to ubiquinol. This direct link means that inhibition of DHODH by this compound not only depletes the pyrimidine pool necessary for DNA and RNA synthesis but also has the potential to directly interfere with mitochondrial respiration and energy production.[2]

The inhibition of DHODH by this compound leads to a cascade of cellular events, including the induction of apoptosis and differentiation in cancer cells.[3] Furthermore, this inhibition has been shown to impair mitochondrial function, a critical vulnerability for many cancer types that rely on oxidative phosphorylation for their energy needs.[3]

Quantitative Impact on Mitochondrial Respiration

Preclinical studies have begun to quantify the direct effects of this compound on key parameters of mitochondrial respiration. While comprehensive dose-response data from publicly available peer-reviewed literature is still emerging, key findings from conference presentations and related studies on DHODH inhibitors provide valuable insights.

A pivotal study on the effects of this compound in acute myeloid leukemia (AML) cells reported a direct impact on mitochondrial function.[3] A Seahorse-based metabolic assay revealed that treatment with this compound resulted in the inhibition of basal oxygen consumption and a subsequent reduction in ATP generation .[3] This suggests that this compound, by inhibiting DHODH, curtails the cell's ability to perform oxidative phosphorylation.

Further investigation into the downstream effects of this compound treatment revealed the activation of AMP-activated protein kinase (AMPK) in response to the induced metabolic stress.[3] Additionally, an upregulation of TP53, PUMA, and NOXA was observed, proteins known to play a role in regulating mitochondrial integrity and apoptosis.[3]

| Parameter | Effect of this compound Treatment | Cell Type | Source |

| Basal Oxygen Consumption Rate (OCR) | Inhibition | Acute Myeloid Leukemia (AML) | [3] |

| ATP Generation | Inhibition | Acute Myeloid Leukemia (AML) | [3] |

| AMPK Activation | Increased | Acute Myeloid Leukemia (AML) | [3] |

| TP53, PUMA, NOXA Expression | Upregulated | Acute Myeloid Leukemia (AML) | [3] |

Note: Specific quantitative values for the percentage of inhibition were not available in the cited source. Further studies are needed to establish a detailed dose-response relationship.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of this compound on mitochondrial respiration.

Seahorse XF Cell Mito Stress Test

This assay is the gold standard for assessing mitochondrial function in real-time by measuring the oxygen consumption rate (OCR).

Objective: To determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Materials:

-

Seahorse XF Analyzer (e.g., XFe96 or XFe24)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Culture medium appropriate for the cell line

-

This compound (various concentrations)

-

Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

-

Cells of interest (e.g., AML cell lines)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

-

Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

-

Prepare Assay Medium: Prepare assay medium (e.g., DMEM with specific supplements but without bicarbonate) and warm to 37°C.

-

Compound Preparation: Prepare stock solutions of this compound and the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) at the desired concentrations.

-

Cell Treatment:

-

Remove the cell culture medium from the plate and wash the cells with the pre-warmed assay medium.

-

Add fresh assay medium containing the desired concentrations of this compound or vehicle control to the wells.

-

Incubate the plate in a non-CO2 incubator at 37°C for a specified period.

-

-

Load Sensor Cartridge: Load the hydrated sensor cartridge with the Mito Stress Test compounds into the appropriate injection ports.

-

Run Assay: Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure the basal OCR, and then sequentially inject the inhibitors to measure ATP-linked OCR, maximal respiration, and non-mitochondrial oxygen consumption.

-

Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the data using the Seahorse Wave software to determine the key parameters of mitochondrial function.

ATP Production Assay

Objective: To quantify the effect of this compound on total cellular ATP levels.

Materials:

-

Luminescent ATP detection assay kit (e.g., CellTiter-Glo®)

-

Opaque-walled multi-well plates (e.g., 96-well)

-

Luminometer

-

Cells of interest

-

This compound (various concentrations)

Procedure:

-

Cell Seeding and Treatment: Seed cells in an opaque-walled multi-well plate and treat with various concentrations of this compound or vehicle control for the desired time.

-

Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's instructions.

-

Lysis and Luminescence Measurement:

-

Equilibrate the plate and the detection reagent to room temperature.

-

Add the ATP detection reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Mix the contents on a plate shaker for a few minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in the samples based on the standard curve and normalize to cell number or protein content.

Mitochondrial Membrane Potential (ΔΨm) Assay

Objective: To assess the impact of this compound on the mitochondrial membrane potential.

Materials:

-

Fluorescent cationic dyes (e.g., TMRE, TMRM, or JC-1)

-

Fluorescence microscope or plate reader

-

Cells of interest

-

This compound (various concentrations)

-

FCCP (a mitochondrial membrane potential uncoupler, as a positive control)

Procedure:

-

Cell Seeding and Treatment: Seed cells on a suitable culture plate or coverslips and treat with this compound or vehicle control for the desired duration.

-

Dye Loading:

-

Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS or HBSS).

-

Incubate the cells with the fluorescent dye (e.g., TMRE) at a low concentration in the dark.

-

-

Imaging or Plate Reading:

-

After incubation, wash the cells to remove the excess dye.

-

Acquire images using a fluorescence microscope or measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis: Quantify the fluorescence intensity of the dye within the mitochondria. A decrease in fluorescence intensity indicates a depolarization of the mitochondrial membrane. For JC-1, a shift from red to green fluorescence indicates depolarization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for assessing its impact on mitochondrial respiration.

Caption: Signaling pathway of this compound's impact on mitochondrial respiration and cell fate.

Caption: Experimental workflow for assessing this compound's impact on mitochondrial respiration.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets a key metabolic vulnerability in cancer cells. Its mechanism of action extends beyond the simple depletion of pyrimidines, directly impacting the powerhouse of the cell, the mitochondria. The inhibition of DHODH by this compound leads to a measurable decrease in mitochondrial respiration and ATP production, highlighting a critical aspect of its anti-cancer activity.

For drug development professionals, these findings underscore the importance of evaluating the metabolic effects of DHODH inhibitors. Further research should focus on obtaining detailed quantitative data on the dose-dependent effects of this compound on mitochondrial function across a broader range of cancer types. Understanding the full extent of its impact on cellular bioenergetics will be crucial for optimizing its clinical application, both as a monotherapy and in combination with other anti-cancer agents that may further exploit the metabolic vulnerabilities induced by this compound. The continued investigation into the intricate interplay between pyrimidine synthesis and mitochondrial respiration will undoubtedly pave the way for more effective and targeted cancer therapies.

References

Methodological & Application

AG-636 In Vitro Assay Protocols: A Comprehensive Guide for Preclinical Evaluation

For Immediate Release

This application note provides detailed protocols for the in vitro evaluation of AG-636, a novel, orally available inhibitor of dihydroorotate dehydrogenase (DHODH). This compound targets the de novo pyrimidine synthesis pathway, a critical metabolic route for the proliferation of hematologic malignancies. These protocols are intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of this compound and other DHODH inhibitors.

Mechanism of Action

This compound specifically inhibits DHODH, the fourth enzyme in the de novo pyrimidine biosynthesis pathway.[1] This enzyme catalyzes the oxidation of dihydroorotate (DHO) to orotate, a key step in the synthesis of uridine monophosphate (UMP), a precursor for all pyrimidine nucleotides.[1] By blocking this step, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to the inhibition of cell proliferation, induction of apoptosis, and cell differentiation in susceptible cancer cells.[1] Notably, hematologic cancer cell lines have shown a particular sensitivity to this compound.[2]

Signaling Pathway

References

Application Notes and Protocols for AG-636 Cell Permeability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-636 is a novel, orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2][3] By inhibiting DHODH, this compound disrupts the production of pyrimidines, which are essential for DNA and RNA synthesis, thereby impeding the proliferation of rapidly dividing cells, particularly in hematologic malignancies.[1][4] Assessing the cell permeability of this compound is a crucial step in its preclinical development to predict its oral absorption and bioavailability.

These application notes provide detailed protocols for evaluating the cell permeability of this compound and similar small molecule inhibitors using two standard in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

Signaling Pathway of DHODH Inhibition

The de novo pyrimidine synthesis pathway is essential for the production of nucleotide building blocks for DNA and RNA. Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and rate-limiting step in this pathway, the oxidation of dihydroorotate to orotate.[4][5] this compound acts as a potent and selective inhibitor of DHODH, thereby depleting the intracellular pool of pyrimidines and leading to cell cycle arrest and apoptosis in cancer cells that are highly dependent on this pathway.[1][2]

Data Presentation: Predicted Permeability of this compound

While specific experimental permeability data for this compound is not publicly available, the following tables present hypothetical yet realistic data for a compound with characteristics similar to a small molecule inhibitor intended for oral administration. These tables are for illustrative purposes to guide data presentation and interpretation.

Table 1: PAMPA Permeability Data

| Compound | Test Concentration (µM) | Incubation Time (h) | Pe (10-6 cm/s) | Classification |

| This compound (Hypothetical) | 100 | 5 | 18.5 ± 1.2 | High |

| Propranolol (High Permeability Control) | 100 | 5 | 25.1 ± 1.5 | High |

| Atenolol (Low Permeability Control) | 100 | 5 | 0.8 ± 0.2 | Low |

Table 2: Caco-2 Permeability Data

| Compound | Direction | Test Concentration (µM) | Papp (10-6 cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Classification |

| This compound (Hypothetical) | A → B | 10 | 15.2 ± 0.9 | 1.2 | High Permeability |

| B → A | 10 | 18.2 ± 1.1 | |||

| Propranolol (High Permeability) | A → B | 10 | 22.5 ± 1.3 | 1.1 | High Permeability |

| B → A | 10 | 24.8 ± 1.6 | |||

| Atenolol (Low Permeability) | A → B | 10 | 0.5 ± 0.1 | 1.0 | Low Permeability |

| B → A | 10 | 0.5 ± 0.1 | |||

| Digoxin (P-gp Substrate) | A → B | 10 | 0.2 ± 0.05 | 25.5 | Low Permeability, Efflux |

| B → A | 10 | 5.1 ± 0.4 |

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.[6][7] It is a cost-effective initial screen for oral absorption potential.[8]

Experimental Workflow

Methodology

-

Preparation of Solutions:

-

Donor Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the final test concentration (e.g., 100 µM) in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) with a final DMSO concentration of ≤1%.

-

Acceptor Solution: Prepare a buffer solution identical to the donor solution but without the test compound.

-

Lipid Solution: Prepare a solution of a lipid mixture (e.g., 2% (w/v) lecithin in dodecane) to mimic the intestinal membrane.

-

-

Assay Procedure:

-

Coat the filter of a 96-well donor plate with 5 µL of the lipid solution.

-

Add 300 µL of the acceptor solution to each well of a 96-well acceptor plate.

-

Add 150 µL of the donor solution containing this compound to each well of the coated donor plate.

-

Carefully place the donor plate on top of the acceptor plate to form a "sandwich".

-

Incubate the plate assembly at room temperature for a specified period (e.g., 5 hours) with gentle shaking.

-

-

Quantification and Data Analysis:

-

After incubation, separate the donor and acceptor plates.

-

Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

-

Calculate the effective permeability coefficient (Pe) using the following equation:

Pe = (-ln(1 - CA(t) / Cequilibrium)) * (VD * VA) / ((VD + VA) * A * t)

Where:

-

CA(t) is the concentration of the compound in the acceptor well at time t.

-

Cequilibrium is the concentration at equilibrium.

-

VD and VA are the volumes of the donor and acceptor wells, respectively.

-

A is the area of the membrane.

-

t is the incubation time.

-

-

Caco-2 Cell Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[9][10] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[11][12]

Experimental Workflow

Methodology

-

Cell Culture:

-

Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

-

Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm2).

-

-

Permeability Assay:

-

Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

-

To measure apical-to-basolateral (A→B) permeability, add the transport buffer containing this compound (e.g., 10 µM) to the apical compartment and fresh transport buffer to the basolateral compartment.

-

To measure basolateral-to-apical (B→A) permeability, add the transport buffer containing this compound to the basolateral compartment and fresh transport buffer to the apical compartment.

-

Incubate the plates at 37°C with 5% CO2.

-

Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes). Replace the collected volume with fresh transport buffer.

-

-

Quantification and Data Analysis:

-

Determine the concentration of this compound in the collected samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

Papp = (dQ/dt) / (A * C0)

Where:

-

dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver compartment).

-

A is the surface area of the Transwell® membrane.

-

C0 is the initial concentration of the compound in the donor compartment.

-

-

Calculate the efflux ratio by dividing the Papp in the B→A direction by the Papp in the A→B direction. An efflux ratio greater than 2 suggests that the compound may be a substrate for active efflux transporters like P-glycoprotein.[11]

-

Conclusion

The PAMPA and Caco-2 permeability assays are valuable tools for assessing the potential for oral absorption of drug candidates like this compound. The PAMPA assay provides a rapid and cost-effective measure of passive permeability, while the Caco-2 assay offers a more comprehensive evaluation that includes active transport mechanisms. Together, these assays can guide lead optimization and candidate selection in the drug discovery and development process.

References

- 1. jmcs.org.mx [jmcs.org.mx]

- 2. researchgate.net [researchgate.net]

- 3. View of Evaluation of the Apparent Permeability Xoefficient (Papp) of 5-o-β-d galactopyranosyl-7-methoxy-3'-4'-dihydroxy-4-phenylcoumarin in MDCK Cells [jmcs.org.mx]

- 4. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 5. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 8. innpharmacotherapy.com [innpharmacotherapy.com]

- 9. Accelerated Caco-2 cell permeability model for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. mdpi.com [mdpi.com]

- 12. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]

Application Notes and Protocols for AG-636 Administration in Patient-Derived Xenograft (PDX) Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-636 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Inhibition of DHODH by this compound leads to depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby impeding cell proliferation and inducing apoptosis.[1] This mechanism has shown significant therapeutic potential, particularly in hematologic malignancies such as lymphoma and acute myeloid leukemia (AML), which exhibit a heightened dependence on this metabolic pathway.[3][4] Patient-derived xenograft (PDX) models, which involve the transplantation of patient tumor tissue into immunodeficient mice, offer a clinically relevant platform to evaluate the efficacy of novel therapeutic agents like this compound.[5][6][7][8][9] These models preserve the histological and genetic heterogeneity of the original tumor, providing a more accurate prediction of clinical response compared to traditional cell line-derived xenografts.[6][9][10]

These application notes provide detailed protocols for the administration of this compound in PDX models of hematologic malignancies, guidance on data interpretation, and visualization of the key signaling pathway and experimental workflow.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by targeting a key metabolic vulnerability in cancer cells.

dot

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in preclinical xenograft models.

Table 1: In Vivo Efficacy of this compound in a Diffuse Large B-Cell Lymphoma (DLBCL) Xenograft Model (OCI-LY19)

| Treatment Group | Dose (mg/kg, b.i.d.) | Average Tumor Volume (mm³) at Endpoint | Tumor Growth Inhibition (%) | Reference |

| Vehicle | - | ~1500 | - | [11] |

| This compound | 10 | Not specified | Not specified | [11] |

| This compound | 30 | Not specified | Not specified | [11] |

| This compound | 100 | <500 | >66% | [11] |

Table 2: In Vivo Efficacy of this compound in a Mantle Cell Lymphoma (MCL) Xenograft Model (Z138)

| Treatment Group | Dose (mg/kg, b.i.d.) | Outcome | Reference |

| Vehicle | - | Progressive tumor growth | [11] |

| This compound | 100 | Complete tumor regression in all mice | [11] |

Table 3: Pharmacodynamic Biomarker Modulation by this compound in OCI-LY19 Tumors

| Treatment Group | Dose (mg/kg, b.i.d.) | Dihydroorotate (DHO) Levels | Reference |

| Vehicle | - | Below quantifiable limit | [11] |

| This compound | 100 | Significant accumulation post-dose | [11][12] |

Experimental Protocols

Protocol 1: Establishment of Lymphoma Patient-Derived Xenograft (PDX) Models

This protocol outlines the necessary steps for implanting patient tumor tissue into immunocompromised mice.

Materials:

-

Fresh patient lymphoma tissue (obtained with informed consent)

-

6-8 week old immunodeficient mice (e.g., NOD-SCID IL2Rγ^null^ (NSG))[13]

-

Sterile phosphate-buffered saline (PBS)

-

Matrigel (optional)

-

Surgical instruments

-

Anesthesia

Procedure:

-

Tumor Tissue Preparation:

-

Place the fresh tumor biopsy in sterile PBS on ice.

-

In a sterile biosafety cabinet, mechanically dissociate the tissue into small fragments (1-2 mm³).

-

Alternatively, create a single-cell suspension by enzymatic digestion and filtration.[5]

-

-

Implantation:

-

Anesthetize the NSG mouse.

-

Subcutaneous Implantation:

-

Make a small incision in the skin on the flank of the mouse.

-

Create a subcutaneous pocket using blunt dissection.

-

Implant a single tumor fragment into the pocket. The fragment can be mixed with Matrigel to improve engraftment rates.

-

Close the incision with surgical clips or sutures.

-

-

Subrenal Capsule Implantation: [13]

-

This method can offer a higher engraftment rate for some lymphoma subtypes. It requires more surgical skill.

-

Make a flank incision to expose the kidney.

-

Gently lift the kidney and make a small incision in the renal capsule.

-

Insert a tumor fragment under the capsule.

-

Return the kidney to the abdominal cavity and close the incisions.

-

-

-

Post-operative Care and Monitoring:

-

Monitor the mice for recovery from anesthesia and signs of distress.

-

Palpate the implantation site regularly to monitor for tumor growth.[13]

-

Measure tumor dimensions with calipers once they become palpable. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

-

Passaging:

-

When the tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse.

-

Aseptically resect the tumor and prepare it for implantation into a new cohort of mice as described in step 1. PDX models are typically considered stable after 5 generations of passaging.[13]

-

Protocol 2: Administration of this compound in Established PDX Models